Product packaging for 1-[(4-Methylphenoxy)acetyl]indoline(Cat. No.:)

1-[(4-Methylphenoxy)acetyl]indoline

Cat. No.: B398497
M. Wt: 267.32g/mol
InChI Key: REFCMCLQZRSZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenoxy)acetyl]indoline is a synthetic compound featuring an indoline core that has been functionalized through N-acylation. The indoline scaffold—a partially saturated variant of indole—is a privileged structure in medicinal chemistry and drug discovery due to its presence in biologically active molecules and its utility as a synthetic intermediate . Researchers value N-acylindoline derivatives for their potential as building blocks in the development of novel therapeutic agents. Recent studies highlight that indoline-based molecular hybrids, particularly those incorporating sulfonamide groups, are being explored for their antiviral properties against enteroviruses such as Coxsackievirus B3 . Furthermore, the indoline moiety is a known pharmacophore in approved therapeutics. For instance, the antihypertensive drug indapamide is an indoline-containing molecule, and studies on its metabolism have shown that the indoline functional group can be aromatized to an indole by cytochrome P450 enzymes like CYP3A4, a transformation that can significantly alter a compound's pharmacological profile . This underscores the relevance of indoline derivatives in metabolic and pharmacokinetic research. As a key synthetic intermediate, this compound can be further modified, for example via sulfonylation at the 5-position of the indoline ring, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B398497 1-[(4-Methylphenoxy)acetyl]indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C17H17NO2/c1-13-6-8-15(9-7-13)20-12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3

InChI Key

REFCMCLQZRSZCO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Contextualization Within Phenoxyacetamide and Indoline Chemical Space for Research Applications

The chemical structure of 1-[(4-Methylphenoxy)acetyl]indoline is a deliberate amalgamation of two privileged pharmacophores: phenoxyacetamide and indoline (B122111). The phenoxyacetamide group is recognized for its versatile biological activities. researchgate.net Derivatives of this scaffold have been investigated for a range of pharmacological effects, including anti-inflammatory and analgesic properties. researchgate.net The acetamide (B32628) linkage provides a stable, yet conformationally flexible, bridge between the phenoxy and indoline rings, a feature often exploited in drug design to optimize binding to biological targets. researchgate.net

The indoline nucleus, a saturated analog of indole (B1671886), is a cornerstone in medicinal chemistry. nih.govcore.ac.uk It is present in numerous natural products and synthetic compounds with a wide array of biological functions, including antimicrobial, anticancer, and antioxidant activities. core.ac.uk The electron-rich nature of the indole ring system, from which indoline is derived, allows for significant non-covalent interactions with biological macromolecules, making it a favored scaffold in the design of new drugs. nih.gov The fusion of the five-membered pyrrole (B145914) ring to a benzene (B151609) ring creates a bicyclic structure that serves as a rigid anchor for further chemical modifications. nih.gov By combining the phenoxyacetamide and indoline scaffolds, researchers aim to create hybrid molecules that may exhibit synergistic or novel biological activities, targeting complex diseases such as cancer and chronic inflammation. researchgate.net

Significance of the 1 4 Methylphenoxy Acetyl Indoline Scaffold in Contemporary Chemical Probe Discovery

The 1-[(4-Methylphenoxy)acetyl]indoline scaffold holds considerable promise for the development of chemical probes—small molecules used to study and manipulate biological systems. The modular nature of its synthesis allows for the systematic variation of substituents on both the phenoxy and indoline (B122111) rings. This chemical tractability is a critical attribute for creating libraries of analogs, which can then be screened to identify compounds with high affinity and selectivity for a specific biological target.

The exploration of derivatives of the core indoline structure has yielded compounds with potent biological effects at nanomolar and even picomolar concentrations. For instance, certain indoline derivatives have demonstrated significant antioxidant and anti-inflammatory activities, protecting cells from oxidative stress and reducing the production of inflammatory mediators. nih.govhuji.ac.il This precedent suggests that the this compound scaffold could be a valuable starting point for developing probes to investigate pathways related to oxidative stress and inflammation.

Overview of Current Research Avenues for 1 4 Methylphenoxy Acetyl Indoline

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the amide bond, which is a common and reliable bond-forming reaction in organic synthesis. This primary disconnection reveals two key precursors: indoline and (4-methylphenoxy)acetic acid.

This approach simplifies the synthesis into three main stages: the preparation of the indoline core, the synthesis of the (4-methylphenoxy)acetic acid side chain, and the final coupling of these two fragments.

Key Precursors:

Precursor NameStructure
Indoline
(4-Methylphenoxy)acetic acid

Multi-Step Synthesis Protocols for the Core this compound Structure

The construction of the target molecule is achieved through a convergent synthesis, where the two main precursors are synthesized separately and then combined in the final step.

Synthesis of the Indoline Moiety

The indoline scaffold is typically synthesized via the reduction of indole. Several methods are available for this transformation, with the choice of reagent influencing the reaction conditions and outcomes.

One common method involves the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid. This reagent is a milder reducing agent than sodium borohydride, which allows for the selective reduction of the indole double bond to afford indoline in good yields. nih.govcam.ac.uk The reaction is typically carried out at room temperature. nih.gov

Another effective method for the reduction of indoles to indolines utilizes a borane (B79455) complex, such as a borane-trifluoroacetic acid system. dergipark.org.tr This method is also known to provide good yields and can be advantageous for certain substituted indoles. dergipark.org.tr

Table 1: Selected Methods for the Synthesis of Indoline from Indole

Reagent SystemSolventTemperatureYield (%)Reference
NaBH₃CNAcetic Acid20 °C85-90 nih.gov
Borane/TFADichloromethane (B109758)0 °C to rtHigh dergipark.org.tr
Zn/HCl--- acs.org

Synthesis of the (4-Methylphenoxy)acetic Acid Moiety

The (4-methylphenoxy)acetic acid precursor is commonly prepared via the Williamson ether synthesis. arkat-usa.orgresearchgate.net This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific synthesis, 4-methylphenol (p-cresol) is first deprotonated with a strong base, such as sodium hydroxide, to form the corresponding sodium 4-methylphenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. arkat-usa.orgnih.gov Subsequent acidification of the reaction mixture yields the desired (4-methylphenoxy)acetic acid as a crystalline solid. arkat-usa.orgresearchgate.net

Reaction Scheme:

Williamson Ether Synthesis of (4-Methylphenoxy)acetic acid(Image depicting the reaction of p-cresol (B1678582) with chloroacetic acid in the presence of a base to form (4-methylphenoxy)acetic acid)

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The final and crucial step in the synthesis of this compound is the formation of the amide bond between the indoline nitrogen and the carboxylic acid group of (4-methylphenoxy)acetic acid. This transformation is typically facilitated by a coupling reagent to activate the carboxylic acid.

A variety of peptide coupling reagents can be employed for this purpose. These reagents convert the carboxylic acid into a more reactive species, which is then readily attacked by the amine. Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium salts. rsc.orgresearchgate.netnih.gov

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can sometimes lead to racemization and the formation of N-acylurea byproducts. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress these side reactions. researchgate.net

Phosphonium and Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and often provide cleaner reactions and higher yields. rsc.orgresearchgate.netnih.gov For instance, O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been successfully used for the acylation of indoline-2-carboxylic acid derivatives. acs.org

The choice of coupling reagent, base (such as N,N-diisopropylethylamine (DIPEA) or triethylamine), and solvent (commonly dichloromethane, dimethylformamide, or tetrahydrofuran) are critical for optimizing the reaction yield and purity of the final product.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationClassKey Features
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideCost-effective, but byproduct can be difficult to remove.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltHigh coupling efficiency, byproducts are generally soluble. researchgate.net
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium SaltHighly reactive, less epimerization during coupling. researchgate.net
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborateTBTUAminium SaltEffective for coupling with indoline derivatives. acs.org

Parallel and Combinatorial Synthesis Approaches for this compound Analogs

To explore the structure-activity relationship (SAR) of this compound, the generation of a library of analogs is essential. Parallel and combinatorial synthesis techniques are powerful tools for the rapid creation of a multitude of related compounds.

These strategies typically involve modifying the two key precursors, the indoline core and the acyl side chain. By using a variety of substituted indolines and a range of carboxylic acids, a diverse library of final compounds can be synthesized in a parallel fashion. For example, a library of N1-acylated (aza)indole alkanoic esters and acids has been prepared using a microwave-assisted approach, demonstrating the feasibility of parallel synthesis for this class of compounds. Similarly, combinatorial synthesis has been used to produce libraries of indole derivatives.

Table 3: Exemplary Library of 1-Acylindoline Analogs

Indoline MoietyAcyl MoietyProductYield (%)
Indoline2-Phenoxyacetyl chloride1-(2-Phenoxyacetyl)indoline85
5-Fluoroindoline(4-Methylphenoxy)acetyl chloride5-Fluoro-1-[(4-methylphenoxy)acetyl]indoline82
Indoline(4-Chlorophenoxy)acetyl chloride1-[(4-Chlorophenoxy)acetyl]indoline88
6-Methylindoline(4-Methylphenoxy)acetyl chloride6-Methyl-1-[(4-methylphenoxy)acetyl]indoline79

Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions employed.

Diversity-Oriented Synthesis (DOS) Applied to the Indoline Core

Diversity-Oriented Synthesis (DOS) is a more advanced strategy that aims to generate a collection of structurally diverse and complex molecules from simple starting materials. cam.ac.uk Unlike target-oriented synthesis, DOS explores a wider range of chemical space by employing branching reaction pathways to create a variety of molecular scaffolds. cam.ac.uk

Applying DOS to the indoline core can lead to a rich collection of novel heterocyclic compounds. For instance, a DOS approach starting from indole-2-carboxylic acid has been used to create a library of β-carbolinones and indolo-pyrazinones through a one-pot Ugi four-component reaction followed by cyclization. This demonstrates how a common indole-based starting material can be elaborated into diverse and complex scaffolds.

In the context of this compound analogs, a DOS strategy could involve:

Scaffold Diversity: Modifying the indoline core itself through reactions that introduce additional rings or functional groups. For example, intramolecular cyclizations of substituted indolines can lead to polycyclic fused indoline frameworks.

Stereochemical Diversity: Introducing chiral centers into the indoline or acyl moiety and controlling their stereochemistry to generate stereoisomeric libraries.

Appendage Diversity: Utilizing a wide array of substituted indolines and a diverse set of carboxylic acids in the final coupling step.

Through such DOS strategies, a comprehensive library of analogs can be constructed, enabling a thorough exploration of their chemical and biological properties.

Solid-Phase Synthesis (SPS) Methodologies for Library Generation

Solid-phase synthesis (SPS) offers a powerful platform for the generation of large, diverse libraries of compounds, a cornerstone of modern drug discovery. d-nb.info For the synthesis of analogs of this compound, an SPS strategy would typically involve immobilizing either the indoline or the phenoxyacetic acid moiety onto a solid support.

A common approach begins with attaching the indoline scaffold to a suitable resin. For instance, an indoline derivative with a handle, such as a carboxylic acid or hydroxyl group, could be anchored to a resin like Wang resin or Merrifield resin. d-nb.infoacs.org The choice of linker is critical; it must be stable to the subsequent reaction conditions but easily cleavable at the end of the synthesis to release the final product into solution. d-nb.info

Once the indoline is immobilized, the acylation reaction can be performed. A solution of (4-methylphenoxy)acetic acid, activated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to the resin-bound indoline. The use of a large excess of the acylating agent can drive the reaction to completion. d-nb.info After the reaction, the resin is simply washed to remove excess reagents and byproducts, a key advantage of SPS that simplifies purification. d-nb.info

To generate a library, the "split-and-mix" approach can be employed. nih.gov The resin is divided into several portions, and each portion is reacted with a different phenoxyacetic acid analog. The portions are then recombined, mixed, and split again for a subsequent reaction, allowing for the rapid combinatorial synthesis of thousands of distinct compounds.

Table 1: Hypothetical Solid-Phase Synthesis Scheme for this compound Analogs

StepProcedurePurpose
1. Immobilization Indoline is attached to a solid support resin (e.g., Wang resin) via a suitable linker.To anchor the scaffold for subsequent reactions and simplified purification.
2. Acylation The resin-bound indoline is treated with an activated form of (4-methylphenoxy)acetic acid or its analogs.To form the desired N-acyl bond.
3. Washing The resin is washed thoroughly with various solvents.To remove excess reagents and soluble byproducts.
4. Cleavage The final compound is cleaved from the resin using a specific reagent (e.g., trifluoroacetic acid for Wang resin). oup.comTo release the purified product into solution.

Solution-Phase High-Throughput Synthesis Techniques

While SPS is powerful, solution-phase synthesis can also be adapted for high-throughput library generation, often with the advantage of easier reaction monitoring and scalability. This approach relies on parallel synthesis, where many individual reactions are run simultaneously in multi-well plates (e.g., 96- or 384-well plates).

For a library of this compound analogs, one could set up an array of reactions between a diverse set of substituted indolines and various phenoxyacetyl chlorides. Automated liquid handling systems can be used to dispense precise amounts of reactants and solvents into each well, significantly increasing throughput.

The core reaction is the acylation of indoline with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIEA) to scavenge the HCl byproduct. The reactions are often designed to proceed to high conversion, and purification can be streamlined using high-throughput techniques like automated flash chromatography or liquid-liquid extraction.

Table 2: Example of a Solution-Phase Parallel Synthesis Library

WellIndoline AnalogAcylating AgentProduct Analog
A1Indoline(4-Methylphenoxy)acetyl chlorideThis compound
A2Indoline(4-Chlorophenoxy)acetyl chloride1-[(4-Chlorophenoxy)acetyl]indoline
A3Indoline(2-Naphthoxy)acetyl chloride1-[(2-Naphthoxy)acetyl]indoline
B15-Bromoindoline(4-Methylphenoxy)acetyl chloride1-[(4-Methylphenoxy)acetyl]-5-bromoindoline
B25-Bromoindoline(4-Chlorophenoxy)acetyl chloride1-[(4-Chlorophenoxy)acetyl]-5-bromoindoline
B35-Bromoindoline(2-Naphthoxy)acetyl chloride1-[(2-Naphthoxy)acetyl]-5-bromoindoline

Optimization of Synthetic Pathways for Research Scale Production

For producing a specific compound like this compound on a research scale (milligrams to grams), optimization of the synthetic route is crucial to maximize yield, ensure purity, and improve efficiency. The most direct synthesis involves the acylation of indoline with a derivative of (4-methylphenoxy)acetic acid.

Route A: Acyl Chloride Method Indoline is reacted with (4-methylphenoxy)acetyl chloride. Optimization parameters include:

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically used.

Base: A tertiary amine base (e.g., triethylamine, DIEA) is added to neutralize the HCl formed. The choice and stoichiometry of the base can impact yield and side reactions.

Temperature: The reaction is often run at 0 °C to room temperature to control reactivity.

Route B: Amide Coupling Method Indoline is reacted directly with (4-methylphenoxy)acetic acid using a peptide coupling agent. Optimization parameters include:

Coupling Agent: Reagents like DCC, HBTU, or HATU can be screened for efficiency.

Additives: Additives such as 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Stoichiometry: The relative amounts of the acid, indoline, coupling agent, and any additives are carefully controlled.

Post-reaction workup and purification are also optimized. This may involve extraction, crystallization, or column chromatography to isolate the final product in high purity. Biocatalytic methods, using enzymes like lipases, could also be explored to shorten synthetic routes and improve efficiency. acs.orguni-graz.at

Green Chemistry Principles in the Synthesis of this compound Derivatives

Applying the principles of green chemistry to the synthesis of this compound derivatives aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netresearchgate.net

Key green strategies include:

Alternative Solvents: Replacing hazardous chlorinated solvents like DCM with greener alternatives such as ethanol, water, or ionic liquids. nih.gov

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones. For example, developing a catalytic version of the acylation reaction would be a significant improvement. Biocatalysts (enzymes) are particularly attractive as they operate under mild conditions in aqueous environments. uni-graz.at

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. The amide coupling method (Route B) generally has a higher atom economy than the acyl chloride method (Route A), which generates stoichiometric salt waste.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

FeatureTraditional Approach (Acyl Chloride)Green Approach
Solvent Dichloromethane (DCM)Ethanol/Water mixture
Base/Catalyst Stoichiometric triethylamineCatalytic base or enzyme (e.g., lipase)
Energy Source Conventional heating (reflux)Microwave irradiation or ambient temperature
Byproducts Triethylammonium chloride saltMinimal, or recyclable catalyst

Stereoselective Synthesis Approaches

The parent compound, this compound, is achiral. However, stereocenters can be introduced into its analogs, for example, by substituting the indoline ring at the C2 or C3 position. The synthesis of such chiral analogs requires stereoselective methods to control the three-dimensional arrangement of atoms.

If a chiral center is desired at the C3 position of the indoline, one could start with a pre-synthesized, enantiomerically pure 3-substituted indoline. Alternatively, a stereoselective reaction could be used to create the chiral center. For instance, a Brønsted acid-catalyzed transfer hydrogenation of a corresponding 3-substituted indole could yield an optically active indoline. organic-chemistry.org

For creating a chiral center at the C2 position, methods such as copper-catalyzed asymmetric conjugate addition to an N-alkenoyl-2-nitro-aniline followed by cyclization can provide access to enantiomerically enriched 2-substituted indolines. Subsequent acylation with (4-methylphenoxy)acetyl chloride would then yield the final chiral product. The development of predictive models and tools is increasingly important for navigating the complexities of stereoselective synthesis. rsc.org Gold-catalyzed cascade cyclizations have also been shown to produce spirocyclic indolin-3-ones stereoselectively, which could be precursors to complex chiral indoline analogs. chemrxiv.org

A representative strategy would involve:

Asymmetric synthesis of a chiral substituted indoline (e.g., (R)-2-methylindoline).

Acylation of the chiral indoline with (4-methylphenoxy)acetyl chloride.

Purification of the resulting diastereomers if necessary, although starting with an enantiomerically pure indoline would ideally yield a single enantiomer of the final product.

Systematic Structural Modifications on the Indoline Ring System

Substituent Effects at Different Positions of the Indoline Core

The introduction of various substituents at the 4-, 5-, 6-, and 7-positions of the indoline core has been a key strategy to probe the SAR of this chemical series. The nature and position of these substituents can dramatically influence the compound's potency and selectivity.

Research has shown that the electronic and steric properties of substituents on the aromatic ring of the indoline moiety play a crucial role in modulating biological activity. For instance, in related indole-based compounds, the introduction of halogen atoms at the 5- or 6-position has been shown to enhance activity in certain contexts. A study on a series of tricyclic indoline derivatives demonstrated that a bromine at the 6-position was important for its resistance-modifying activity. rsc.org

The following table summarizes the hypothetical effect of various substituents on the indoline ring on a generic biological target, based on general principles observed in related heterocyclic compounds.

Compound ID Indoline Substituent Position Hypothetical Activity (IC50, nM)
1H-500
25-Fluoro5250
35-Chloro5180
45-Bromo5150
55-Methyl5450
65-Methoxy5600
76-Chloro6200
87-Fluoro7350

This data is illustrative and intended to demonstrate potential SAR trends.

Generally, electron-withdrawing groups, particularly halogens, at the 5-position tend to enhance potency. This could be attributed to favorable interactions with the target protein or alterations in the electronic character of the indoline ring system. Conversely, bulky or electron-donating groups at the same position may lead to a decrease in activity, possibly due to steric hindrance or unfavorable electronic effects. The position of the substituent is also critical, with the 5- and 6-positions often being more amenable to substitution than the 4- and 7-positions.

Ring Expansion/Contraction and Bioisosteric Replacements of the Indoline Moiety

To explore a wider chemical space and improve properties such as metabolic stability and target engagement, researchers have investigated the replacement of the indoline moiety with various bioisosteres. Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the aim of retaining or improving biological activity. nih.gov

One common bioisosteric replacement for the indole/indoline ring is the indazole scaffold. nih.gov Indazoles, with their similar size and aromatic character, can often mimic the interactions of the parent indole ring while offering a different hydrogen bonding pattern and metabolic profile. nih.govresearchgate.net Another potential bioisostere for the indoline ring is the azaindoline core, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. Studies on IDO1 inhibitors have shown that azaindoline scaffolds can lead to potent compounds. nih.gov

The table below presents hypothetical activity data for bioisosteric replacements of the indoline ring.

Compound ID Indoline Bioisostere Hypothetical Activity (IC50, nM)
1Indoline500
9Indazole400
105-Azaindoline650
116-Azaindoline550
12Tetrahydroquinoline>1000

This data is illustrative and intended to demonstrate potential SAR trends.

The replacement of indoline with indazole can sometimes lead to maintained or even improved activity, suggesting that the nitrogen atom in the five-membered ring of indazole can form favorable interactions with the biological target. However, the introduction of a nitrogen atom in the six-membered ring (azaindolines) may be less well-tolerated, potentially due to altered electronics or steric clashes. Ring expansion to a tetrahydroquinoline system generally leads to a significant loss of activity, highlighting the importance of the bicyclic indoline scaffold's size and shape.

Exploration of the Phenoxyacetamide Moiety Modifications

The phenoxyacetamide moiety serves as a crucial linker and recognition element, and its modification offers another avenue for optimizing the properties of this compound derivatives.

Substituent Effects on the Phenyl Ring of the Phenoxy Group

The 4-methyl group on the phenoxy ring is a key feature of the parent compound. Investigating the effect of replacing this methyl group with other substituents provides valuable insights into the SAR of this part of the molecule.

In a related series of N-substituted indole derivatives targeting Mcl-1, modifications to a phenoxypropyl tail were explored. nih.gov These studies indicated that the nature of the substituent on the phenoxy ring could significantly impact binding affinity. For instance, replacing a methoxy (B1213986) group with other substituents led to varying degrees of activity.

The following table illustrates the hypothetical impact of different substituents on the phenoxy ring.

Compound ID Phenoxy Substituent Position Hypothetical Activity (IC50, nM)
14-Methyl4500
134-Chloro4350
144-Fluoro4400
154-Methoxy4600
164-Trifluoromethyl4250
173-Chloro3700
182-Methyl2>1000

This data is illustrative and intended to demonstrate potential SAR trends.

These hypothetical data suggest that electron-withdrawing groups at the 4-position of the phenoxy ring, such as chloro and trifluoromethyl, can be beneficial for activity. This may be due to enhanced binding interactions or improved electronic properties. The position of the substituent is critical, with substitutions at the 3- and especially the 2-position being generally detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.

Alterations to the Acetyl Linker and Amide Linkage

The acetyl linker and the amide bond are fundamental to the structure of this compound. Modifications in this region, including changing the length of the linker or replacing the amide bond with bioisosteres, can significantly affect the compound's properties.

Increasing the length of the acetyl linker, for example, to a propionyl group, can alter the distance and orientation between the indoline and phenoxy moieties, which may lead to a loss of activity if the optimal geometry for target binding is disrupted.

The amide bond is susceptible to enzymatic cleavage, which can limit the in vivo stability of a compound. Replacing the amide with a more stable bioisostere is a common strategy in medicinal chemistry to improve pharmacokinetic properties. nih.govsci-hub.se Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles (B1248032), and other five-membered heterocycles. nih.govcambridgemedchemconsulting.com These replacements can maintain the necessary geometry for biological activity while being resistant to hydrolysis. researchgate.net

The table below shows hypothetical data for modifications to the linker and amide bond.

Compound ID Modification Hypothetical Activity (IC50, nM)
1Acetyl linker, Amide500
19Propionyl linker1200
201,2,3-Triazole bioisostere600
211,3,4-Oxadiazole bioisostere750
22Thioamide900

This data is illustrative and intended to demonstrate potential SAR trends.

Lengthening the linker generally reduces activity, emphasizing the importance of the specific spatial arrangement of the key pharmacophoric elements. The replacement of the amide with a 1,2,3-triazole can sometimes result in comparable or only slightly reduced activity, offering a viable strategy to enhance metabolic stability. Other bioisosteres, such as oxadiazoles and thioamides, may be less well-tolerated in this specific scaffold.

Bioisosteric Modifications of the Phenoxy Group

The phenoxy group itself can be replaced with other aromatic or heteroaromatic rings to explore new interactions with the biological target and to modulate the physicochemical properties of the molecule.

A common bioisosteric replacement for a phenyl ring is a thiophene (B33073) or a pyridine (B92270) ring. These heterocycles can offer different hydrogen bonding capabilities and electronic distributions. For example, thiadiazole derivatives have been explored as bioisosteres for pyrimidine (B1678525) and oxadiazole, showing a broad range of pharmacological activities. nih.govnih.gov

The following table presents hypothetical activity data for bioisosteric replacements of the phenoxy group.

Compound ID Phenoxy Bioisostere Hypothetical Activity (IC50, nM)
14-Methylphenoxy500
234-Methylphenylthio800
24(5-Methylthiophen-2-yl)oxy650
25(6-Methylpyridin-3-yl)oxy900
261,3,4-Thiadiazol-2-yloxy>1000

This data is illustrative and intended to demonstrate potential SAR trends.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of substituents on the indoline and phenoxy rings. Studies on similar heterocyclic scaffolds, such as indole derivatives, have demonstrated that the nature of these substituents dictates the molecule's interaction with its biological target. nih.govrsc.org

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can significantly alter the charge distribution across the molecule, affecting its ability to form crucial hydrogen bonds, electrostatic interactions, or pi-stacking interactions with the target protein. For instance, in related indole series, electron-withdrawing groups on the aromatic ring have been shown to enhance certain biological activities by modulating the electronic properties of the scaffold. nih.gov

Steric Factors: The size and shape of substituents play a critical role in determining the conformational preferences of the molecule and its fit within a binding pocket. Bulky substituents may introduce steric hindrance, preventing optimal binding, while smaller, appropriately positioned groups can enhance binding affinity by occupying specific sub-pockets within the receptor. The position of these substituents is also crucial, as demonstrated in studies of other pharmacologically active scaffolds where the placement of a group can dramatically alter the compound's biological profile. nih.gov

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structural components and analogy to other bioactive molecules. nih.gov

The core pharmacophore likely consists of:

The Indoline Ring System: This bicyclic structure provides a rigid framework and can participate in hydrophobic and pi-stacking interactions. nih.gov

The Acetyl Linker: The carbonyl group within this linker can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site.

The 4-Methylphenoxy Group: The phenoxy ring can engage in aromatic interactions, while the methyl group may occupy a specific hydrophobic pocket, contributing to both affinity and selectivity.

The spatial relationship between these elements is critical. The linker's flexibility allows the indoline and phenoxy moieties to adopt various conformations to fit optimally into the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is invaluable for understanding the structural requirements for activity and for predicting the potency of novel, unsynthesized analogs. nih.gov

Descriptor Selection and Calculation for QSAR Models

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. nih.govscilit.com These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the this compound series, a variety of descriptors would be calculated, including:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These quantify the electronic properties, such as partial charges, dipole moments, and orbital energies.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These, like the logarithm of the partition coefficient (logP), describe the molecule's lipophilicity.

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to identify those that correlate most strongly with the observed biological activity. researchgate.netfrontiersin.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsDescription
Topological Wiener Index, Balaban IndexDescribe molecular branching and connectivity.
Electronic HOMO/LUMO energies, Dipole MomentRelate to reactivity and electrostatic interactions.
Steric Molar Refractivity, Molecular VolumeQuantify the size and bulk of the molecule.
Hydrophobic LogP, Polar Surface Area (PSA)Describe water solubility and membrane permeability.

Statistical Validation of QSAR Models

A QSAR model's predictive power must be rigorously validated to ensure its reliability. nih.govresearchgate.net This involves both internal and external validation techniques. nih.gov

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal consistency and robustness. researchgate.netmdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms that the original model is not due to chance correlation. nih.gov

External Validation:

Test Set Prediction (R²pred): The dataset is divided into a training set (to build the model) and a test set (to evaluate its predictive ability). The model's ability to predict the activity of the test set compounds, which were not used in model development, is a crucial measure of its external predictivity. A high R²pred value is desirable. nih.gov

A statistically valid QSAR model will have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive correlation coefficient (R²pred) for the external test set. mdpi.com

Table 2: Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Correlation Coefficient) Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²pred (Predictive R²) Measures the predictive ability of the model for an external test set.> 0.5

Application of QSAR Models for Predictive Design

Once a validated QSAR model is established, it becomes a powerful tool for the predictive design of new this compound derivatives. researchgate.net By analyzing the model, medicinal chemists can identify which structural features are positively or negatively correlated with activity. This knowledge allows for the in-silico design of novel compounds with potentially enhanced potency. The model can be used to predict the activity of these virtual compounds before undertaking their chemical synthesis, thereby saving time and resources by prioritizing the most promising candidates for synthesis and biological evaluation. nih.gov

Conformational Analysis and its Influence on the Activity Profile

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives involves studying the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The flexible acetyl linker allows the indoline and phenoxy moieties to adopt a range of conformations.

The biologically active conformation is the specific three-dimensional shape that the molecule adopts when it binds to its target. This conformation may not be the lowest energy conformation in solution. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of these derivatives and identify low-energy conformers.

Chiral Purity and Stereochemical Considerations in SAR

A thorough review of the available scientific literature reveals a significant gap in the specific investigation of chiral purity and stereochemical considerations for this compound and its derivatives. While the principles of stereochemistry are fundamental in medicinal chemistry, with the spatial arrangement of atoms often having a profound impact on pharmacological activity, specific studies focusing on the enantiomers or diastereomers of this particular compound are not readily found in the public domain.

Generally, for a molecule with a potential chiral center, such as those that could be introduced into the indoline or phenoxyacetyl moieties of this compound, it is well-established that different stereoisomers can exhibit distinct biological activities. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a chiral drug. mdpi.com One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower activity, no activity, or even produce undesirable or different pharmacological effects. mdpi.com

The synthesis and evaluation of individual enantiomers are crucial steps in drug discovery and development. nih.govrsc.org Techniques for chiral separation, such as chiral high-performance liquid chromatography (HPLC), are often employed to isolate and purify enantiomers from a racemic mixture. nih.govnih.gov Subsequently, the distinct pharmacological profiles of each enantiomer are characterized to determine the optimal stereoisomer for further development.

In the broader context of indole derivatives, the importance of stereochemistry has been noted in various therapeutic areas. For instance, the development of pyrazino[1,2-a]indole (B3349936) derivatives has included considerations for asymmetric synthesis to access specific enantiomers for biological testing. nih.gov However, this level of detailed stereochemical investigation has not been specifically reported for this compound in the available literature.

The absence of published data on the chiral aspects of this compound means that no specific data tables comparing the biological activities of its potential stereoisomers can be presented. Future research endeavors would be necessary to synthesize or separate the enantiomers of this compound and its derivatives to fully elucidate the role of stereochemistry in their structure-activity relationships. Such studies would provide critical insights into the three-dimensional requirements for their biological targets and could lead to the development of more potent and selective agents.

Hypothesized Molecular Interactions and Binding Modes

The precise molecular interactions and binding modes of this compound are yet to be fully elucidated through empirical studies. However, computational and molecular docking studies on structurally similar compounds provide a foundation for several hypotheses. The structure, featuring an indoline core, a phenoxyacetyl group, and a methyl substituent, suggests potential for various non-covalent interactions with biological macromolecules.

The indole nucleus, a common scaffold in many biologically active molecules, is known to mimic the structure of proteins and bind to enzymes in a reversible manner. researchgate.net This suggests that the indoline moiety of the title compound could play a crucial role in its biological activity. Molecular docking studies on other indole derivatives have revealed potential binding to the active sites of various enzymes, including kinases and cyclooxygenases (COX). nih.govmdpi.com

Computational analyses of various indole derivatives have successfully predicted their binding sites within proteins. nih.gov For instance, molecular docking of novel indoline derivatives with the EGFR-kinase domain has demonstrated interactions with key residues like Lys721. nih.gov Such studies provide a framework for hypothesizing that this compound may bind to similar enzymatic or receptor pockets, with the specific nature of the interactions dictated by the unique arrangement of its functional groups.

Enzymatic Inhibition or Activation Studies (In Vitro Biochemical Assays)

While specific in vitro biochemical assay data for this compound is not extensively available in public literature, the structural similarities to known enzyme inhibitors strongly suggest potential activity that warrants investigation.

Given the prevalence of anti-inflammatory activity among indole and phenoxyacetic acid derivatives, a primary hypothesis is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). researchgate.netresearchgate.net In vitro COX inhibition assays are a standard method to evaluate such activity. mdpi.com These assays typically measure the production of prostaglandins (B1171923) from arachidonic acid in the presence of the test compound.

A hypothetical enzyme kinetic analysis of this compound against COX enzymes could yield data such as the half-maximal inhibitory concentration (IC50). For example, studies on related phenoxy acetic acid derivatives have identified compounds with significant COX-2 inhibition, with IC50 values in the nanomolar to micromolar range. researchgate.net A similar profile might be anticipated for this compound.

Table 1: Hypothetical In Vitro COX Inhibition Data for this compound and Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Celecoxib (Reference)>100.05>200
Ibuprofen (Reference)133440.04
Phenoxyacetic Acid Derivative A8.50.242.5
Phenoxyacetic Acid Derivative B5.21.53.47

This table is for illustrative purposes and contains hypothetical data for this compound based on findings for structurally related compounds.

Further investigation into the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) would be crucial. This can be determined through kinetic studies where the substrate concentration is varied. Molecular docking studies on similar compounds suggest that they may act as competitive inhibitors by binding to the active site of the enzyme. mdpi.com For example, the oxadiazole scaffold in some indomethacin (B1671933) derivatives has been shown to interact with key amino acids Arg120 and Tyr355 in the COX active site. mdpi.com It is plausible that the phenoxyacetyl group of this compound could engage in similar interactions.

Receptor Binding and Ligand-Binding Studies (In Vitro Radioligand Binding Assays)

The structural features of this compound also suggest the possibility of it acting as a ligand for various receptors.

Radioligand binding assays are a powerful tool to determine the affinity and selectivity of a compound for a panel of receptors. In these assays, a radiolabeled ligand with known affinity for a specific receptor is used. The test compound is then introduced to see if it can displace the radiolabeled ligand, indicating that it binds to the same receptor.

Given the diverse biological activities of indole derivatives, a broad screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would be a logical first step. For instance, some indole derivatives have shown affinity for serotonin (B10506) receptors, while others have been identified as ligands for cannabinoid receptors. researchgate.netresearchgate.net

Competition binding experiments can provide the binding affinity (Ki) of this compound for a specific receptor. By competing with a radioligand of known affinity, the Ki value of the test compound can be calculated. This would allow for a quantitative comparison of its binding potency with that of other known ligands.

Table 2: Hypothetical Receptor Binding Affinity for this compound

Receptor TargetRadioligandKi (nM) of this compound
Serotonin Receptor 5-HT2A[3H]KetanserinHypothetical Value
Cannabinoid Receptor CB1[3H]CP55,940Hypothetical Value
Prostaglandin E2 Receptor EP3[3H]PGE2Hypothetical Value

This table presents hypothetical data to illustrate the type of information that would be generated from receptor binding studies.

Cellular Pathway Modulation Investigations (In Vitro Cell-Based Assays)

Signaling Cascade Activation/Inhibition Studies

Once a phenotypic effect is observed, the next logical step is to identify the specific intracellular signaling cascades being modulated by the compound. europa.eu Cellular signaling is a complex network of molecular interactions that control cellular function, and many drugs exert their effects by altering these pathways. coursera.orgnih.gov

Several techniques are employed for this purpose:

Reporter Gene Assays: These assays are engineered to measure the activation of a specific signaling pathway. Cells are modified to express a reporter gene (like luciferase or Green Fluorescent Protein) under the control of a DNA element that is activated by a key transcription factor in the pathway of interest. An increase or decrease in the reporter signal upon treatment with this compound would indicate modulation of that pathway. marinbio.com

Western Blotting: This technique is a staple for examining the phosphorylation status of key proteins within a signaling cascade. Phosphorylation is a common mechanism for activating or deactivating signaling proteins. For example, researchers might probe for phosphorylated forms of proteins in the MAPK or NF-κB pathways, which are common targets in inflammation and cancer research. frontiersin.org

Phospho-Proteomic Arrays: For a broader, more unbiased view, specialized arrays can simultaneously measure the phosphorylation status of hundreds of different signaling proteins. This can quickly highlight which pathways are most significantly affected by the compound, guiding more focused research.

These studies help to narrow down the potential targets of the compound from the entire cellular machinery to a specific set of interacting proteins. nih.gov

Investigation of Upstream and Downstream Molecular Events

The results from pathway and 'omics' analyses provide a map of the compound's effects, but further work is needed to understand the precise sequence of events. This involves distinguishing between upstream events (closer to the direct target of the compound) and downstream events (the subsequent consequences).

For example, if RNA-Seq shows that the expression of many NF-κB-controlled genes is reduced, researchers would investigate upstream events in the NF-κB pathway. They might test whether the compound prevents the degradation of IκBα or the translocation of the p65 subunit to the nucleus. Conversely, to confirm downstream effects, they could measure the secretion of inflammatory cytokines that are known products of these genes. This detailed analysis helps to pinpoint the specific node in the pathway where the compound acts. nih.gov

Orthogonal Assays for MOA Confirmation

A critical principle in drug discovery is to never rely on a single assay. revvitysignals.com Orthogonal assays—those that measure the same biological event but with a different technology or principle—are essential for confirming initial findings and ruling out artifacts. revvitysignals.combellbrooklabs.com

Application of Chemical Probes to Dissect MOA

A sophisticated approach to validating a proposed MOA involves the use of well-characterized chemical probes. febs.orgthermofisher.com A high-quality chemical probe is a potent and selective small molecule that modulates a specific protein target. opentargets.orgnih.gov

To confirm that the observed cellular effects of this compound are due to its interaction with a hypothesized target (e.g., Target X), several strategies are used:

Inactive Analogs: A key tool is a structurally similar but biologically inactive analog of the compound. nih.govacs.org This "negative control" should be identical to the active compound in most respects but possess a minor chemical modification that prevents it from binding to Target X. If the active compound causes a specific phenotype but the inactive analog does not, it provides strong evidence that the effect is due to on-target activity. acs.orgrsc.org

This rigorous use of chemical tools is considered the gold standard for linking a specific molecular target to a cellular or physiological outcome. annualreviews.orgnih.gov

Biological Target Identification and Validation Studies for 1 4 Methylphenoxy Acetyl Indoline

Affinity-Based Proteomic Approaches for Target Deconvolution

Affinity-based proteomics serves as a powerful tool to isolate and identify the specific protein targets of a small molecule from the complex milieu of the cellular proteome. This approach hinges on the principle of using the compound of interest as a "bait" to capture its binding partners.

Synthesis of Chemical Probes for Target Engagement

The initial and critical step in affinity-based proteomics is the rational design and synthesis of a chemical probe derived from 1-[(4-Methylphenoxy)acetyl]indoline. This probe must retain the core structural features of the parent molecule to ensure that its binding affinity and selectivity for the target protein(s) are preserved. Typically, the probe is engineered to include three key components: the parent compound (the recognition element), a linker, and a reporter tag (such as biotin or a fluorophore) for detection and enrichment. The strategic placement of the linker is paramount to avoid interfering with the compound's interaction with its target. Structure-activity relationship (SAR) data can guide the identification of suitable attachment points on the this compound scaffold.

Table 1: Key Components of a Chemical Probe for this compound

ComponentFunctionExample
Recognition Element Binds to the biological target with high affinity and specificity.This compound
Linker Covalently attaches the recognition element to the reporter tag without hindering target binding.Polyethylene glycol (PEG) chain
Reporter Tag Enables the detection and isolation of the probe-protein complex.Biotin, Fluorophore

Pull-Down Assays and Mass Spectrometry Analysis

Once a suitable chemical probe is synthesized, it can be employed in pull-down assays to isolate its interacting proteins. nih.govnih.govdundee.ac.uk The general workflow involves incubating the probe with a cell lysate or tissue extract, allowing the probe to bind to its target(s). The probe-protein complexes are then captured, typically using streptavidin-coated beads if the probe is biotinylated. nih.govnih.gov After washing away non-specifically bound proteins, the captured proteins are eluted and identified using high-resolution mass spectrometry. nih.govnih.govdundee.ac.uk By comparing the proteins pulled down with the active probe to those from a control experiment (e.g., using an inactive analog or a competition assay with the parent compound), specific interactors of this compound can be identified with high confidence. nih.govnih.gov

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to directly assess the functional state of enzymes in complex biological systems. nih.govplantchemetics.orguniversiteitleiden.nl Unlike traditional affinity-based methods that identify binding partners regardless of their functional state, ABPP probes typically form a covalent bond with the active site of an enzyme, providing a direct readout of its catalytic activity. nih.govplantchemetics.org

Should this compound be found to target a specific class of enzymes, an ABPP probe could be designed. This probe would consist of the this compound scaffold, a reactive group ("warhead") that covalently modifies a catalytically active amino acid residue, and a reporter tag. nih.gov Competitive ABPP experiments, where the proteome is pre-incubated with this compound before treatment with a broad-spectrum ABPP probe for a particular enzyme class, can also be used to identify its targets by observing a decrease in probe labeling for specific enzymes.

Table 2: Comparison of Affinity-Based and Activity-Based Probes

FeatureAffinity-Based ProbesActivity-Based Probes (ABPs)
Interaction Typically non-covalent, reversible binding.Covalent, irreversible binding to the active site. nih.govplantchemetics.org
Target Information Identifies binding partners.Identifies functionally active enzymes. nih.gov
Probe Design Requires a linker and reporter tag.Requires a reactive "warhead" in addition to the recognition element and tag. nih.gov

Genetic Approaches for Target Validation in Cell-Based Systems

Following the identification of candidate targets through proteomic methods, genetic approaches are essential for validating these findings in a cellular context. These techniques involve modulating the expression of the proposed target gene to observe whether it recapitulates or alters the phenotypic effects of this compound.

RNA Interference (RNAi) or CRISPR/Cas9 Gene Editing

RNA interference (RNAi) and CRISPR/Cas9 gene editing are powerful tools for target validation. researchgate.netnih.govnih.gov RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of the target protein's messenger RNA (mRNA), leading to a "knockdown" of protein expression. nih.gov Conversely, the CRISPR/Cas9 system can be programmed to create specific double-strand breaks in the DNA, which can result in a complete gene "knockout." researchgate.netnih.gov If reducing the expression of a candidate target protein mimics the cellular effects of treatment with this compound, it provides strong evidence that the compound acts through this target.

Overexpression Studies of Proposed Targets

In addition to knockdown or knockout experiments, overexpressing the proposed target protein can provide complementary evidence for its role in the mechanism of action of this compound. If increasing the cellular concentration of the target protein leads to a diminished effect of the compound (i.e., requires a higher concentration to achieve the same phenotypic response), it suggests that the compound's efficacy is dependent on its interaction with this specific target. This can be achieved by introducing a plasmid or viral vector containing the gene of interest into the cells.

Table 3: Genetic Methods for Target Validation

MethodApproachExpected Outcome if Target is Valid
RNAi/CRISPR-Cas9 Knockdown or knockout of the proposed target gene. researchgate.netnih.govnih.govThe cellular phenotype should mimic the effect of treatment with this compound.
Overexpression Increased expression of the proposed target protein.The cellular response to this compound should be attenuated.

Biophysical Techniques for Direct Target Interaction Confirmation

No publicly available data exists on the use of biophysical techniques to confirm the direct interaction of this compound with any biological target.

Isothermal Titration Calorimetry (ITC)

There are no published studies detailing the use of Isothermal Titration Calorimetry to characterize the binding affinity, stoichiometry, or thermodynamic parameters of this compound with a biological target.

Surface Plasmon Resonance (SPR)

No data from Surface Plasmon Resonance studies are available to determine the kinetics and affinity of the interaction between this compound and any potential protein targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

There are no reports of Nuclear Magnetic Resonance spectroscopy studies being conducted to elucidate the binding mode or identify the interaction site of this compound with a biological macromolecule.

Crystallography and Cryo-Electron Microscopy Studies of Target-Ligand Complexes

No crystal structures or cryo-electron microscopy data for this compound in complex with a biological target have been deposited in the Protein Data Bank or described in the scientific literature.

Functional Validation of Identified Targets in Relevant Biological Models (In Vitro)

As no biological target for this compound has been identified, there are no subsequent in vitro functional validation studies in relevant biological models to report.

Computational Chemistry and in Silico Modeling Studies of 1 4 Methylphenoxy Acetyl Indoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This process is crucial for understanding potential biological targets and mechanisms of action.

Receptor Grid Generation and Ligand Preparation

The initial step in a molecular docking study involves the preparation of both the receptor and the ligand. For the receptor, a three-dimensional structure, typically obtained from protein data banks, is prepared. This involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of charges. A grid box is then defined around the active site of the receptor to specify the search space for the ligand binding. mdpi.com The ligand, in this case, 1-[(4-Methylphenoxy)acetyl]indoline, would be built and its geometry optimized to find the lowest energy conformation.

Scoring Functions and Docking Algorithm Validation

Docking algorithms, such as the Lamarckian Genetic Algorithm, are employed to explore various possible binding poses of the ligand within the receptor's active site. mdpi.com Scoring functions are then used to rank these poses based on their predicted binding affinity. The reliability of the docking protocol is typically validated by redocking a known co-crystallized ligand into the active site of the receptor and calculating the root-mean-square deviation (RMSD) between the predicted and the known binding pose.

Identification of Putative Binding Poses

The final step of molecular docking is the analysis of the top-ranked binding poses to identify putative interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. jocpr.com These interactions provide insights into the potential mechanism of binding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com They provide a more dynamic and realistic view of the ligand-receptor complex compared to the static picture offered by molecular docking.

System Setup and Force Field Selection

To perform an MD simulation, the ligand-receptor complex from the docking study is placed in a simulated environment, typically a box of water molecules with ions to neutralize the system. mdpi.com A force field, which is a set of parameters used to calculate the potential energy of the system, is then selected. Common force fields include CHARMM and AMBER. mdpi.com

Trajectory Analysis and Free Energy Calculations

The MD simulation generates a trajectory of the atomic coordinates over time. This trajectory can be analyzed to understand the stability of the ligand-receptor complex, the flexibility of the protein, and the nature of the interactions. mdpi.com Key analyses include the calculation of RMSD and root-mean-square fluctuation (RMSF). mdpi.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of the binding affinity. mdpi.com

Without specific research on this compound, the data tables and detailed findings that would populate these sections remain unavailable. The scientific community has yet to publish studies that would provide the necessary docking scores, binding poses, force field parameters, and free energy calculations for this particular compound.

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ekb.eg These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic distribution and reactivity profile of this compound.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine its optimized geometry, electronic structure, and various thermodynamic parameters. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve reliable results.

These studies can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT is instrumental in calculating the total energy, dipole moment, and the energies of frontier molecular orbitals, which are crucial for predicting the molecule's stability and reactivity. chemrxiv.org

Table 1: Representative DFT-Calculated Parameters for this compound

ParameterRepresentative ValueSignificance
Total Energye.g., -1057 HartreesIndicates the overall stability of the molecule.
Dipole Momente.g., 3.5 DebyeReflects the polarity and influences intermolecular interactions.
HOMO Energye.g., -6.2 eVRelates to the electron-donating ability.
LUMO Energye.g., -1.8 eVRelates to the electron-accepting ability.
HOMO-LUMO Gape.g., 4.4 eVA larger gap suggests higher kinetic stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, signifying reactivity towards nucleophiles. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and indoline (B122111) rings, while the LUMO may be distributed over the acetyl group and the aromatic systems.

The Molecular Electrostatic Potential (MEP) map is another critical tool derived from quantum chemical calculations. researchgate.netchemrxiv.org It provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.org The MEP map uses a color spectrum to denote different potential values, where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue represents areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). chemrxiv.org For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a likely hydrogen bond acceptor. chemrxiv.org The hydrogen atoms on the methyl group and the aromatic rings would exhibit positive potential. chemrxiv.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl OxygenStrong Negative (Red)Potential for hydrogen bonding and electrophilic attack. researchgate.net
Indoline NitrogenModerate NegativePotential interaction site.
Aromatic RingsDelocalized Negative (Yellow/Green)Regions for π-π stacking interactions.
Aromatic and Methyl HydrogensPositive (Blue)Potential for nucleophilic interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov This model can then be used to search large databases of compounds to find new potential drug candidates through virtual screening. nih.gov

In the absence of a known protein target structure, a ligand-based pharmacophore model can be developed by aligning a set of known active molecules and extracting their common chemical features. nih.govnih.gov For this compound and its analogs, a pharmacophore model would likely consist of features such as hydrogen bond acceptors (the carbonyl oxygen), hydrophobic regions (the methylphenoxy and indoline rings), and aromatic rings. nih.govnih.gov The relative spatial arrangement of these features would be defined to create a 3D query for virtual screening. nih.gov

If a three-dimensional structure of a relevant biological target is available, a structure-based pharmacophore model can be generated by analyzing the key interactions between the target and a known ligand. nih.govresearchgate.net For instance, if this compound were to bind to a specific enzyme, the pharmacophore model would be derived from the hydrogen bonds, hydrophobic interactions, and other contacts observed in the binding site. nih.gov This approach offers a more targeted strategy for discovering new ligands with a higher probability of binding to the desired protein. researchgate.net

Table 3: Hypothetical Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Biological Activity
Hydrogen Bond AcceptorThe carbonyl oxygen atom.Crucial for anchoring the ligand in a binding pocket.
Aromatic Ring (x2)The phenoxy and indoline rings.Can engage in π-π stacking or hydrophobic interactions.
Hydrophobic GroupThe methyl group on the phenoxy ring.Can fit into a hydrophobic pocket of a receptor.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases, such as ZINC or ChemBridge. nih.govchemrxiv.org The screening software identifies molecules in the database that match the pharmacophoric features and their spatial arrangement. mdpi.com The resulting "hits" are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. chemrxiv.org This process significantly narrows down the number of compounds for experimental testing, saving time and resources in the drug discovery pipeline. mdpi.com

Cheminformatics Approaches for Library Design and Property Prediction

Cheminformatics provides a powerful framework for the design of compound libraries and the prediction of their physicochemical and biological properties. By leveraging computational tools, researchers can efficiently navigate the vast chemical space to identify molecules with desired characteristics.

Molecular Descriptors and Similarity Searching

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For a compound like this compound, a range of descriptors can be calculated to define its chemical attributes.

These descriptors can be broadly categorized into:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D descriptors: Requiring the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Similarity searching is a core cheminformatics technique that uses these descriptors to identify molecules in a database that are similar to a query molecule. The underlying principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. For this compound, similarity searching could be employed to find other compounds with potentially similar mechanisms of action or off-target profiles. Common similarity metrics include the Tanimoto coefficient, Dice index, and Euclidean distance.

Table 1: Illustrative Molecular Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical ValueSignificance
1D Molecular Weight281.34 g/mol Influences solubility, permeability, and diffusion.
2D Topological Polar Surface Area (TPSA)32.6 ŲCorrelates with passive molecular transport through membranes.
2D Number of Rotatable Bonds4Relates to molecular flexibility and conformational entropy.
3D Molecular Volume260.5 ųPertains to steric interactions and binding pocket fit.
Physicochemical LogP (octanol-water partition coefficient)3.5Indicates lipophilicity and affects absorption and distribution.

In Silico ADME Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico ADME prediction models use molecular descriptors to forecast these properties, allowing for the early identification of potential liabilities and reducing the need for extensive experimental testing.

For this compound, various ADME parameters can be predicted using a variety of computational models, many of which are based on large datasets of experimentally determined properties.

Table 2: Hypothetical In Silico ADME Prediction for this compound

ADME PropertyPredicted ParameterHypothetical ResultImplication
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract.
Distribution Blood-Brain Barrier (BBB) PermeabilityModerateMay have some central nervous system exposure.
Metabolism Cytochrome P450 2D6 InhibitionNon-inhibitorLower likelihood of drug-drug interactions involving this enzyme.
Excretion Renal Organic Cation Transporter (OCT2) SubstrateLow ProbabilityUnlikely to be a primary substrate for renal excretion via OCT2.

Homology Modeling for Target Structure Generation

For many potential drug targets, the experimentally determined 3D structure is not available. Homology modeling, also known as comparative modeling, constructs an atomic-resolution model of a target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

If this compound were found to interact with a specific protein for which no crystal structure exists, homology modeling would be a crucial first step in understanding this interaction. The process typically involves:

Template identification: Searching protein databases (like the Protein Data Bank or PDB) for suitable templates with high sequence identity to the target protein.

Sequence alignment: Aligning the target sequence with the template sequence.

Model building: Building the 3D model of the target based on the aligned template structure.

Model refinement and validation: Optimizing the model's geometry and assessing its quality using various stereochemical checks and scoring functions.

The resulting homology model can then be used for molecular docking studies to predict the binding mode and affinity of this compound with its putative target.

De Novo Design Strategies Based on Computational Insights

De novo design aims to create novel molecules with desired properties from scratch, often within the context of a protein's binding site. Computational insights, such as those gained from docking studies with a homology model or a known crystal structure, can guide these strategies.

If the binding mode of this compound to its target were elucidated, de novo design algorithms could be used to:

Grow a new molecule: Start with a small fragment and incrementally add atoms or functional groups to improve its fit and interactions within the binding pocket.

Link fragments: Place several small molecule fragments in favorable positions within the binding site and then identify suitable linkers to connect them into a single, coherent molecule.

Modify an existing ligand: Systematically alter the structure of this compound to explore new interactions and improve properties like potency or selectivity.

These strategies often employ sophisticated algorithms that consider synthetic feasibility and predicted ADME properties to generate novel and promising drug candidates based on the initial structural information.

In Vitro Pharmacological and Biochemical Characterization of 1 4 Methylphenoxy Acetyl Indoline

Dose-Response Curve Generation and Potency Determination (IC50, EC50 in biochemical/cellular assays)

No information is available in the public domain regarding the generation of dose-response curves or the determination of IC50 and EC50 values for 1-[(4-Methylphenoxy)acetyl]indoline in any biochemical or cellular assays.

Selectivity Profiling Against Off-Targets and Pan-Assay Interference (PAINS) Assessment

There is no published data on the selectivity profile of this compound against any off-target proteins. Furthermore, a Pan-Assay Interference Compounds (PAINS) assessment for this specific molecule has not been reported.

Enzyme Kinetics and Mechanistic Studies

No studies detailing the enzyme kinetics or the mechanism of action for this compound have been found in the available scientific literature.

Cell-Based Functional Assays for Receptor Activation or Inhibition

Specific data from cell-based functional assays for this compound are not available. This includes a lack of information for the following specific assays:

Reporter Gene Assays

No studies have been published that utilize reporter gene assays to evaluate the activity of this compound.

Calcium Flux Assays

There is no information available regarding the effect of this compound on intracellular calcium levels as measured by calcium flux assays.

Proliferation or Viability Assays (as a functional readout of a target)

No research has been published that investigates the impact of this compound on cell proliferation or viability.

Ligand-Target Residence Time Studies (In Vitro)

The duration of the interaction between a drug and its target protein is a critical determinant of its pharmacological effect. nih.gov This temporal aspect, known as drug-target residence time, is increasingly recognized as a key parameter in drug discovery, often providing a better prediction of in vivo efficacy than traditional affinity metrics like K_i, K_d, IC_50, or EC_50. nih.govnih.gov A longer residence time can lead to a more sustained biological response, even after the systemic concentration of the drug has decreased. nih.gov

Determining the ligand-target residence time for a compound such as this compound would involve in vitro assays designed to measure the rate of dissociation of the compound from its biological target. nih.gov While specific data for this compound is not publicly available, the general methodology for such a study would be as follows:

A typical experimental approach involves pre-incubating the target protein with a high concentration of the test compound to ensure near-maximal binding. nih.gov Subsequently, the dissociation of the compound is initiated, often by a rapid dilution step or by the addition of a competitive ligand that prevents re-binding of the dissociated test compound. nih.gov The amount of the compound that remains bound to the target is then measured at various time points. nih.gov

The data obtained from these measurements allows for the calculation of the dissociation rate constant (k_off), and the residence time (τ) is the reciprocal of this value (τ = 1/k_off). researchgate.net Computational methods, such as targeted molecular dynamics simulations, can also be employed to estimate residence times and provide insights into the dissociation mechanism at a molecular level. nih.gov

Table 1: Hypothetical Ligand-Target Residence Time Data for this compound

Time (minutes)% Compound Bound
0100
585
1560
3035
6015

This table represents a hypothetical data set to illustrate the type of information generated from a ligand-target residence time study. The values are not based on actual experimental results for this compound.

Metabolic Stability Studies (In Vitro Microsomal/Hepatocyte Stability)

The metabolic stability of a drug candidate is a crucial factor influencing its pharmacokinetic properties, such as oral bioavailability and plasma half-life. bioivt.com In vitro metabolic stability assays are routinely used in early drug discovery to predict the extent to which a compound will be metabolized by the liver. bioivt.comnih.gov These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. evotec.comevotec.com

Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com A microsomal stability assay for this compound would involve incubating the compound with liver microsomes from a relevant species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.comsrce.hr The reaction mixture is incubated at 37°C, and samples are taken at various time points. srce.hr The concentration of the parent compound remaining in the samples is then quantified, typically by LC-MS/MS. srce.hr

The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CL_int), which provides a measure of the compound's susceptibility to metabolism. evotec.com

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both phase I and phase II drug-metabolizing enzymes and their cofactors at physiologically relevant concentrations. evotec.comnih.gov This makes them a more comprehensive in vitro model for predicting hepatic clearance compared to microsomes. nih.gov

In a hepatocyte stability assay, cryopreserved or fresh hepatocytes are incubated with the test compound. evotec.comaltex.org Similar to the microsomal assay, the disappearance of the parent compound is monitored over time to determine the in vitro intrinsic clearance. evotec.com Hepatocyte assays can provide a more accurate prediction of in vivo hepatic clearance because they account for both metabolic and transport processes within the intact cell. nih.gov

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

Assay SystemSpeciesHalf-life (t_1/2, min)Intrinsic Clearance (CL_int, µL/min/mg protein or 10^6 cells)
Liver MicrosomesHumanData not availableData not available
Liver MicrosomesRatData not availableData not available
HepatocytesHumanData not availableData not available
HepatocytesRatData not availableData not available

This table illustrates the type of data generated from microsomal and hepatocyte stability assays. Specific values for this compound are not available in the public domain.

The indole (B1671886) nucleus, a core component of this compound, is found in many natural and synthetic compounds and can be subject to metabolic degradation, such as oxidation at the 3-position of the indole ring. nih.govijpsr.com Understanding the metabolic fate of this compound through in vitro studies is therefore essential for its further development.

Lead Optimization and Rational Design Principles Applied to 1 4 Methylphenoxy Acetyl Indoline

Strategies for Potency Enhancement and Selectivity Improvement

Once a hit compound like 1-[(4-Methylphenoxy)acetyl]indoline is identified, the primary goal is to enhance its potency towards the intended biological target while improving selectivity over other related targets to minimize potential off-target effects. Medicinal chemists employ a variety of strategies to achieve this, focusing on modifying the compound's structure to optimize interactions with the target's binding site. numberanalytics.comopenaccessjournals.com

For the this compound scaffold, several regions can be systematically modified:

The 4-Methylphenoxy Ring: The methyl group at the 4-position of the phenoxy ring is a key starting point for structure-activity relationship (SAR) studies. Replacing this small, lipophilic group with others can probe the steric and electronic requirements of the corresponding pocket in the target protein. For instance, substituting the methyl group with larger alkyl groups could explore the size of a hydrophobic pocket, while replacing it with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the ring and its potential for hydrogen bonding. mdpi.com

The Indoline (B122111) Core: The indoline ring system provides a rigid scaffold that correctly orients the other functional groups. Modifications here, such as substitution on the aromatic portion of the indoline, could enhance binding affinity or modulate physicochemical properties.

The Acetyl Linker: The carbonyl group in the acetyl linker is a potential hydrogen bond acceptor. Its position and the length of the linker are critical for optimal interaction.

A hypothetical SAR exploration for potency enhancement could involve synthesizing a series of analogs and assessing their biological activity, as illustrated in the table below.

Compound IDModification on Phenoxy Ring (R)Target Potency (IC₅₀, nM)
1 -CH₃ (Parent)150
1a -H500
1b -Cl75
1c -OCH₃200
1d -CF₃50

Selectivity is often achieved by exploiting differences in the amino acid residues between the primary target and off-targets. If an off-target has a smaller binding pocket, for example, introducing a bulky substituent on the lead compound could sterically hinder its binding to the off-target while maintaining or improving affinity for the primary target. Conformational restriction, or rigidification of a flexible molecule, is another strategy that can enhance both potency and selectivity by reducing the entropic penalty upon binding. tandfonline.com

Addressing Challenges in Compound Developability for Research Tools

A potent and selective compound is of little use if it has poor "developability"—that is, suboptimal physicochemical and pharmacokinetic properties that hinder its use as a research tool or its progression towards a drug candidate. sailife.com Key challenges include poor solubility, low metabolic stability, and inadequate cell permeability. researchgate.netamericanpharmaceuticalreview.compharmtech.com

For this compound, potential developability issues could arise from:

Solubility: The relatively lipophilic nature of the molecule might lead to poor aqueous solubility. Strategies to address this include introducing polar functional groups, such as hydroxyl or amino groups, or exploring salt formation if the compound has a suitable acidic or basic center. americanpharmaceuticalreview.comhilarispublisher.com

Metabolic Stability: The methyl group on the phenoxy ring and the benzylic positions on the indoline ring could be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can be addressed by replacing the susceptible hydrogen atoms with deuterium (B1214612) or fluorine, a process known as metabolic shunting.

Permeability: The ability of the compound to cross cell membranes is crucial for activity against intracellular targets. While some lipophilicity is required for permeability, excessive lipophilicity can lead to non-specific binding and poor solubility.

The table below outlines a hypothetical assessment of developability parameters for a series of analogs.

Compound IDModificationAqueous Solubility (µM)Metabolic Stability (t½, min)
1 -CH₃1530
1b -Cl1245
1d -CF₃1090
1e Indoline-5-F1860

Bioisosteric Replacements and Scaffold Hopping Strategies for Novel Scaffolds

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry tools used to improve a compound's properties or to generate novel intellectual property. nih.govresearchgate.net Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. researchgate.net

In the context of this compound, several bioisosteric replacements could be considered:

Methyl Group: The 4-methyl group could be replaced by a chlorine atom or a trifluoromethyl group. While these have different electronic properties, their similar size allows them to probe the steric tolerance of the binding pocket.

Phenoxy Ring: The entire phenoxy ring could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter hydrogen bonding capacity, polarity, and metabolic stability.

Amide Linker: The amide bond can be replaced with other groups like a reverse amide, an ester, or a sulfonamide to change the hydrogen bonding pattern and chemical stability.

Scaffold hopping involves a more drastic change, replacing the core structure (the indoline in this case) with a chemically different scaffold that maintains the spatial arrangement of the key binding groups. biosolveit.descispace.com This can lead to completely new chemical series with improved properties. For example, the indoline scaffold could be replaced by an isoindolinone, a tetrahydroquinoline, or a benzofuran (B130515) to explore new chemical space while preserving the key interactions.

Fragment-Based Drug Discovery (FBDD) Approaches to the this compound Scaffold

Fragment-based drug discovery (FBDD) is an alternative to high-throughput screening for identifying lead compounds. wuxibiology.comnih.gov It involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to the target. wikipedia.orgdrughunter.com Once fragments that bind to adjacent sites on the target are identified, they can be grown or linked together to create a more potent lead compound. biosolveit.de

The structure of this compound can be deconstructed into three hypothetical fragments:

Fragment A: Indoline

Fragment B: An acetyl linker

Fragment C: 4-Methylphenol

In a hypothetical FBDD campaign, these fragments or similar small molecules would be screened using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography. nih.govdrughunter.com Once binding is confirmed, the fragments can be optimized. For example, if indoline (Fragment A) and 4-methylphenol (Fragment C) are found to bind in proximity, they could be linked together with different chemical linkers (Fragment B analogs) to produce a high-affinity ligand.

Structure-Based Design (SBD) Iterations for Enhanced Molecular Interactions

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically determined by X-ray crystallography or NMR spectroscopy. dromicslabs.commq.edu.aunih.gov This structural information allows for the rational design of compounds that can fit precisely into the binding site and make optimal interactions. desertsci.com

Assuming the 3D structure of the target protein in complex with this compound is available, medicinal chemists could use computational modeling to guide the design of improved analogs. nih.gov For example:

If the 4-methyl group is found to be in a small hydrophobic pocket, the model might suggest that a slightly larger ethyl group could fill the pocket more effectively, leading to increased van der Waals interactions and higher potency.

If a hydrogen bond donor from the protein is observed near the oxygen of the phenoxy group, replacing the phenoxy with a group capable of accepting a hydrogen bond in that position could significantly improve affinity.

The model could reveal an unoccupied pocket adjacent to the indoline ring, prompting the addition of a substituent at a specific position to create new, favorable interactions.

This iterative process of designing, synthesizing, and testing compounds based on structural insights is a cornerstone of modern drug discovery. researchgate.net

Advanced Research Methodologies and Future Directions in 1 4 Methylphenoxy Acetyl Indoline Studies

Application of Advanced Spectroscopy Techniques for Binding Studies

A fundamental aspect of characterizing a bioactive compound is understanding its interaction with its biological target. Advanced spectroscopic techniques offer powerful, non-destructive methods to elucidate the intricacies of these binding events at a molecular level. numberanalytics.comsouthampton.ac.uk For a compound like 1-[(4-Methylphenoxy)acetyl]indoline, these methods can provide detailed information on binding affinity, kinetics, and the specific molecular interactions that drive target engagement.

Modern spectroscopic methods can characterize the structure, composition, and reaction dynamics of chemical and biological systems. southampton.ac.uknih.gov Key techniques applicable to studying the binding of this compound include:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy : This powerful technique can reveal detailed information about the structure and dynamics of both the ligand and its target protein. numberanalytics.com By monitoring chemical shift perturbations in the protein's NMR spectrum upon addition of the compound, researchers can map the binding site. Furthermore, Nuclear Overhauser Effect (NOE) data can be used to determine the three-dimensional structure of the compound-protein complex.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive technique that can detect molecules at very low concentrations by enhancing their Raman signal when adsorbed on metal surfaces. numberanalytics.com It can be used to study the binding of this compound to a target immobilized on a SERS-active substrate, providing a vibrational fingerprint of the binding event and information about the orientation of the molecule within the binding pocket.

Time-Resolved Spectroscopy : Techniques such as time-resolved infrared (TRIR) or fluorescence spectroscopy can measure the kinetics of binding and unbinding. numberanalytics.com By monitoring changes in the spectroscopic signal over time, researchers can determine association and dissociation rate constants, providing a more complete picture of the binding dynamics than equilibrium-based methods alone.

Table 1: Advanced Spectroscopy Techniques for Compound-Target Binding Analysis

Technique Information Provided Application to this compound Studies
2D NMR Spectroscopy Binding site mapping, conformational changes, 3D structure of the complex. numberanalytics.com Identifying the specific amino acid residues of the target protein that interact with the indoline (B122111), phenoxy, and acetyl moieties.
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational fingerprint of binding, molecular orientation, high-sensitivity detection. numberanalytics.com Probing the binding interaction in complex biological media or for low-concentration target engagement studies.
Time-Resolved Spectroscopy Binding kinetics (association/dissociation rates), dynamic conformational changes. numberanalytics.com Determining the residence time of the compound on its target, which can be a critical parameter for its biological activity.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Quantifying the thermodynamic forces driving the binding of the compound to its target, providing a complete thermodynamic profile.

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. drugbank.com | Precisely visualizing the binding mode, including all atomic interactions, which is invaluable for structure-based drug design. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, it is essential to move beyond single-target interactions and embrace a systems-level perspective. Omics technologies, which provide a comprehensive assessment of different classes of biological molecules, are indispensable for this purpose. nih.gov Integrating multiple omics datasets can reveal the complex molecular interplay that occurs within a cell or organism upon treatment with the compound. nih.gov

A multi-omics approach to profile the effects of this compound could involve:

Genomics and Transcriptomics : Using techniques like RNA-sequencing (RNA-Seq) to analyze changes in gene expression in cells treated with the compound. This can identify entire pathways that are modulated, offering clues about the compound's mechanism of action and potential off-target effects. nih.gov

Proteomics : Employing mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation). This provides a direct readout of the functional consequences of target engagement and downstream signaling events.

Metabolomics : Analyzing the global profile of small-molecule metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This can uncover unexpected effects on cellular metabolism and bioenergetics.

The integration of these datasets can provide a holistic view of the compound's activity, helping to identify biomarkers of response and elucidate mechanisms that would be missed by individual approaches alone. nih.gov

Development of Novel In Vitro Assay Platforms for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired activity. nih.govresearchgate.net The development of novel and robust in vitro assay platforms is essential for screening derivatives of this compound to identify molecules with improved potency, selectivity, or other desirable properties.

Modern HTS assays are often technologically advanced, utilizing robotic systems and highly sensitive detection methods. nih.gov For screening indoline derivatives, several platforms could be developed:

Multiplexed LC-MS/MS Assays : A state-of-the-art approach involves developing multiplexed assays that can simultaneously monitor the activity of multiple enzymes. nih.gov This is particularly useful for assessing the selectivity of inhibitors against a panel of related targets. For instance, a library of this compound analogs could be screened against a panel of kinases or other enzymes to identify those with the most specific inhibitory profile.

Cell-Based Phenotypic Screening : Rather than focusing on a single molecular target, phenotypic screens assess the effect of compounds on a cellular phenotype (e.g., cell viability, apoptosis, or the expression of a reporter gene). An unbiased phenotypic screen could be used to discover novel activities for indoline derivatives, potentially identifying new targets and therapeutic applications. icr.ac.uk

Biophysical HTS Techniques : Methods like fluorescence polarization (FP), surface plasmon resonance (SPR), or thermal shift assays can be adapted for HTS to directly measure the binding of compounds to a purified target protein. These assays provide a direct measure of target engagement and are less prone to artifacts that can affect enzyme-based assays.

Table 2: Comparison of HTS Platforms for Screening Indoline Derivatives

Platform Type Principle Advantages Challenges
Biochemical (Enzyme-based) Measures the effect of a compound on the activity of a purified enzyme. Direct measure of target inhibition; high throughput. May miss compounds that work through allosteric mechanisms or require cellular context.
Cell-Based (Phenotypic) Measures a compound's effect on a whole-cell phenotype. icr.ac.uk Physiologically relevant; can identify novel mechanisms. icr.ac.uk Target deconvolution can be challenging; higher rate of false positives.
Biophysical (Binding-based) Directly measures the binding of a compound to its target protein. Confirms direct target engagement; less prone to assay interference. Requires purified protein; may not correlate directly with functional activity.

| Multiplexed LC-MS/MS | Simultaneously quantifies multiple enzyme substrates and products. nih.gov | Provides selectivity data in a single screen; high sensitivity and specificity. nih.gov | Requires specialized instrumentation and complex assay development. |

Exploring this compound as a Chemical Probe for Uncharacterized Biological Systems

A chemical probe is a well-characterized small molecule used to study the function of a specific protein or pathway in cells and organisms. nih.gov To be considered a high-quality chemical probe, a compound must demonstrate not only high potency against its intended target but also significant selectivity over other related targets. For this compound to be validated as a chemical probe, a rigorous characterization process is necessary.

This process would involve:

Confirming Potency and Selectivity : The compound's inhibitory concentration (IC50) or binding affinity (Kd) for its primary target should be potent, typically in the nanomolar range. Crucially, its activity against a broad panel of other relevant targets (e.g., other enzymes in the same family) must be significantly weaker.

Demonstrating On-Target Engagement in Cells : It is essential to show that the compound engages its intended target in a cellular context at concentrations consistent with its biochemical potency.

Development of a Matched Inactive Control : An ideal chemical probe study includes a closely related structural analog that is inactive against the target. nih.gov This control compound helps to ensure that the observed biological effects are due to inhibition of the intended target and not off-target activities or non-specific compound properties.

If validated, this compound could be used as a tool to explore the biology of its target in various disease models, helping to dissect signaling pathways and validate the target for therapeutic intervention.

Potential for Deeper Understanding of Target Biology Through Compound-Target Interactions

The study of how a small molecule like this compound binds to its target can yield profound insights into the target's own biology. The indole (B1671886) scaffold is known for its ability to mimic protein structures, allowing it to bind with high affinity to multiple receptors and enzymes. ijpsr.com

By elucidating the precise binding mode through techniques like X-ray crystallography or cryo-electron microscopy, researchers can:

Identify Novel Binding Pockets : The compound might bind to a previously unknown allosteric site on the target protein, revealing a new mechanism for modulating its activity.

Stabilize Specific Protein Conformations : The binding of the compound could lock the target protein into a specific active or inactive conformation. Studying the functional consequences of this stabilization can clarify the relationship between the protein's structure and its function.

Elucidate Drug Resistance Mechanisms : By studying how mutations in the target protein affect the binding of the compound, researchers can anticipate and understand potential mechanisms of acquired drug resistance.

This detailed structural and functional information is not only critical for optimizing the compound itself but also enriches our fundamental understanding of the biological target it modulates.

Future Research Directions in the Medicinal Chemistry of Indoline-Based Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs. sci-hub.seresearchgate.netnih.gov The future of medicinal chemistry research on indoline-based compounds, including derivatives of this compound, is rich with possibilities.

Key future directions include:

Targeting Novel Protein Classes : While indoles have been successful as kinase inhibitors, their versatile structure is suitable for targeting other protein classes, such as epigenetic targets (e.g., histone deacetylases, methyltransferases) or protein-protein interactions (PPIs), which have historically been challenging to drug. nih.gov

Structure-Based and Computational Design : Advances in structural biology and computational chemistry will continue to drive the rational design of new indoline derivatives. Virtual screening of large compound libraries and de novo design algorithms can accelerate the discovery of new leads with optimized properties. chemdiv.comnih.gov

Development of Covalent and Bifunctional Molecules : There is growing interest in designing covalent inhibitors that form a permanent bond with their target, often leading to increased potency and duration of action. Additionally, the indoline scaffold could be incorporated into bifunctional molecules like proteolysis-targeting chimeras (PROTACs), which recruit a target protein to the cell's degradation machinery.

Challenges and Opportunities in Modulating Specific Biological Targets with this compound Derivatives

While the indoline scaffold offers great promise, significant challenges remain in developing derivatives as selective therapeutic agents.

Challenges:

Achieving Selectivity : Many targets, such as kinases, have highly conserved ATP-binding sites. Achieving selectivity for a specific kinase over the hundreds of others in the human kinome is a major hurdle that requires sophisticated design strategies to exploit subtle differences in the binding sites.

Overcoming Drug Resistance : Cancer cells and pathogens can develop resistance to targeted therapies through various mechanisms, including mutations in the drug target or activation of bypass signaling pathways.

Pharmacokinetic Properties : Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is as critical as optimizing its potency. Poor solubility or rapid metabolism can derail an otherwise promising drug candidate.

Opportunities:

Targeting "Undruggable" Proteins : The versatility of the indoline scaffold provides an opportunity to develop binders for proteins that lack deep enzymatic pockets, such as transcription factors and scaffolding proteins.

Multi-Targeting Strategies : For complex diseases like cancer, simultaneously inhibiting multiple key pathways with a single molecule (a multi-target inhibitor) can be more effective and may circumvent resistance. nih.gov The indoline core can be decorated with pharmacophores to engage multiple targets.

Personalized Medicine : As our understanding of the genetic drivers of disease grows, indoline-based inhibitors can be developed to target specific mutant proteins found only in certain patient populations, advancing the goal of personalized medicine. icr.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.